

Acrylonitrile CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acrylonitrile**

Cat. No.: **B1666552**

[Get Quote](#)

An In-depth Technical Guide to **Acrylonitrile**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **acrylonitrile**, a significant chemical intermediate in various industrial processes. It covers its fundamental chemical identity, physical and chemical properties, principal manufacturing process, and key applications, with a focus on presenting data in a clear and accessible format for technical audiences.

Core Chemical Identifiers

- Chemical Abstracts Service (CAS) Number: 107-13-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Preferred IUPAC Nomenclature: Prop-2-enenitrile[\[1\]](#)[\[2\]](#)

Other recognized names for this compound include 2-Propenenitrile, Cyanoethene, Vinyl cyanide (VCN), Cyanoethylene, and Propenenitrile.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **acrylonitrile**.

Property	Value
Molecular Formula	C_3H_3N [1] [2] [3] [4]
Molar Mass	53.064 g·mol ⁻¹ [1]
Appearance	Colorless to pale-yellow liquid [1] [2]
Odor	Pungent, garlic- or onion-like [1] [2]
Density	0.81 g/cm ³ [1]
Melting Point	-84 °C (-119 °F; 189 K) [1]
Boiling Point	77 °C (171 °F; 350 K) [1]
Solubility in Water	70 g/L [1]
Vapor Pressure	83 mmHg
Flash Point	-1 °C (30 °F; 272 K) [1]
Autoignition Temperature	471 °C (880 °F; 744 K) [1]
Explosive Limits	3–17% [1]

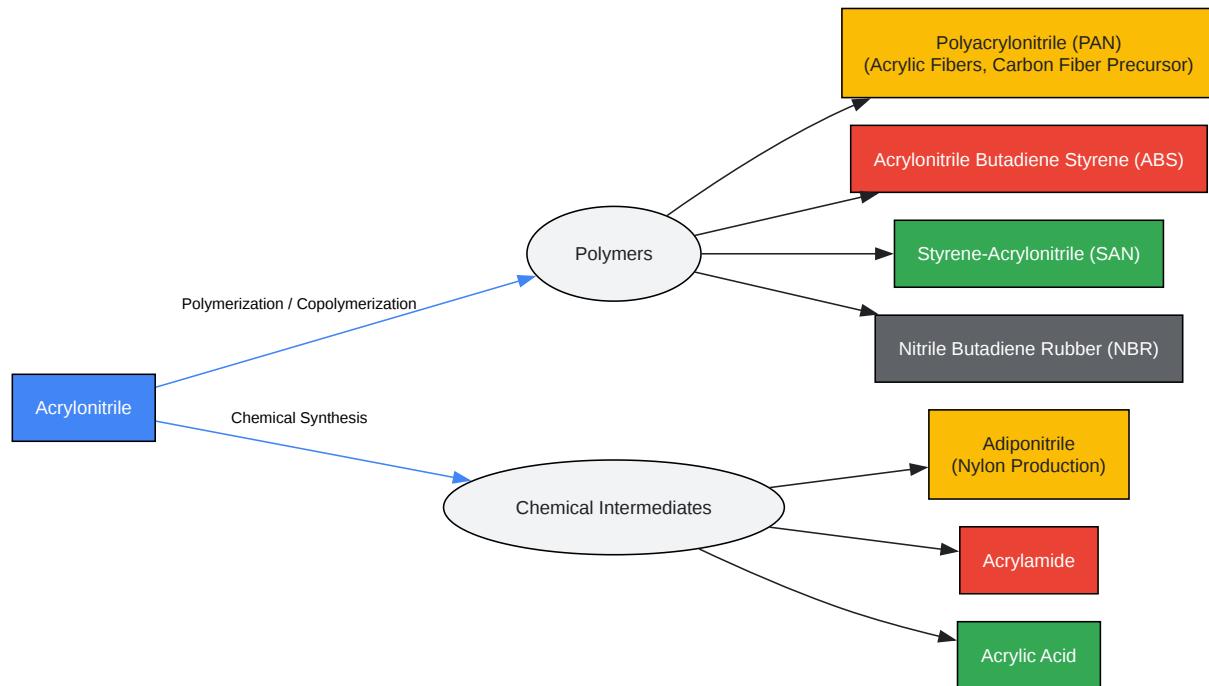
Experimental Protocol: Industrial Synthesis via the SOHIO Process

The primary method for the industrial production of **acrylonitrile** is the catalytic ammoxidation of propylene, known as the SOHIO process.[\[1\]](#)[\[6\]](#) This single-step process is highly efficient and is used for over 95% of the world's **acrylonitrile** production.[\[7\]](#)[\[8\]](#)

Objective: To synthesize **acrylonitrile** from propylene, ammonia, and air.

Materials and Equipment:

- Propylene (C_3H_6)
- Anhydrous Ammonia (NH_3)
- Air (supplying Oxygen, O_2)


- Fluidized-bed catalytic reactor
- Bismuth molybdate-based heterogeneous catalyst
- Quenching system
- Recovery and purification columns

Methodology:

- Feed Preparation: Gaseous propylene, ammonia, and air are mixed in stoichiometric ratios.
- Catalytic Reaction: The gaseous mixture is introduced into a fluidized-bed reactor containing a bismuth molybdate-based catalyst. The reaction is carried out at a temperature of 400–510 °C and a pressure of 0.3–2 bar.[\[6\]](#)
- Quenching: The reactor effluent, containing **acrylonitrile**, byproducts (acetonitrile and hydrogen cyanide), and unreacted components, is rapidly cooled in a quench tower to stop the reaction.[\[9\]](#)
- Product Recovery and Purification: The product stream from the quench tower undergoes a series of absorption and distillation steps to separate the **acrylonitrile** from water, byproducts, and unreacted starting materials. The significant byproducts, acetonitrile and hydrogen cyanide, are also recovered for sale.[\[1\]](#)

Logical Relationships in Acrylonitrile's Applications

The following diagram illustrates the central role of **acrylonitrile** as a monomer in the production of various polymers and its use as a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Key applications of **acrylonitrile** as a monomer and chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 2. Acrylonitrile | H₂CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acrylonitrile | 107-13-1 [chemnet.com]
- 4. scbt.com [scbt.com]
- 5. Cas 107-13-1,Acrylonitrile | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ineos.com [ineos.com]
- 8. acs.org [acs.org]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Acrylonitrile CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666552#acrylonitrile-cas-number-and-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

